1-Butyl-3-propylurea
Description
Structure
3D Structure
Properties
CAS No. |
38014-62-9 |
|---|---|
Molecular Formula |
C8H18N2O |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
1-butyl-3-propylurea |
InChI |
InChI=1S/C8H18N2O/c1-3-5-7-10-8(11)9-6-4-2/h3-7H2,1-2H3,(H2,9,10,11) |
InChI Key |
GCOXCQKMIUIYOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NCCC |
Origin of Product |
United States |
Synthetic Methodologies for 1 Butyl 3 Propylurea and Analogous Urea Derivatives
Classical Synthetic Routes to N,N'-Disubstituted Ureas
Classical methods for synthesizing N,N'-disubstituted ureas typically involve the reaction of amines with isocyanates or various carbonyl equivalents. These routes often provide straightforward access to the urea (B33335) scaffold.
The most common and direct method for preparing N,N'-disubstituted ureas is the condensation reaction between an isocyanate and a primary or secondary amine commonorganicchemistry.com. This reaction is highly efficient and generally proceeds under mild conditions, often at room temperature in suitable solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM), without the need for a base commonorganicchemistry.com.
For the specific synthesis of 1-Butyl-3-propylurea, this pathway would involve the reaction of n-butyl isocyanate with n-propylamine, or n-propyl isocyanate with n-butylamine. The reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isocyanate group, followed by proton transfer to yield the disubstituted urea researchgate.net.
Beyond direct isocyanate reactions, various carbonyl equivalents serve as C1 building blocks for urea formation. Traditionally, phosgene (B1210022) (COCl₂) has been a highly reactive reagent for urea synthesis due to its electrophilic carbonyl carbon ijcce.ac.iracs.org. However, due to its extreme toxicity and gaseous nature, less hazardous alternatives are often preferred commonorganicchemistry.com.
Common phosgene substitutes include:
1,1'-Carbonyldiimidazole (CDI) : CDI is a solid reagent that can activate an amine to form an imidazole (B134444) carbamate (B1207046) intermediate, which then reacts with a second amine to yield the urea. The order of addition of reagents can be crucial to prevent the formation of symmetrical urea byproducts commonorganicchemistry.com.
Triphosgene (bis(trichloromethyl) carbonate) : Triphosgene is a solid and safer-to-handle alternative to gaseous phosgene. It decomposes in situ to generate phosgene, which then reacts with amines. Similar to CDI, careful control of reagent addition is important to avoid undesired symmetrical urea formation commonorganicchemistry.com.
Dialkyl or diaryl carbonates : These compounds can react with amines to produce substituted ureas, though they are sometimes produced via hazardous phosgenation routes themselves scispace.com. Ethylene carbonate, for example, can react with primary amines in the presence of solid base catalysts like calcium oxide (CaO) to yield N,N'-disubstituted ureas under mild conditions scispace.com.
Urea itself : Urea can act as a carbonyl source in transamidation reactions with amines, particularly at elevated temperatures in aqueous or alcoholic media. This reaction can proceed via the in situ formation of isocyanic acid (HNCO) as an intermediate nih.gov. This approach offers an inexpensive, non-toxic, and biocompatible alternative to isocyanate reagents nih.gov.
Carbon dioxide (CO₂) : Environmentally benign methods utilize CO₂ as a C1 building block. Amines can react with CO₂ to form carbamic acids, which can then be dehydrated in situ (e.g., using Mitsunobu reagents) to generate isocyanates that condense with other amines to form ureas acs.orgorganic-chemistry.org. This method is particularly attractive for the parallel synthesis of unsymmetrical ureas acs.org.
Advanced Synthetic Approaches and Methodological Refinements
Modern synthetic chemistry aims for more efficient, selective, and environmentally friendly routes to complex molecules. This includes the development of multi-component reactions and the application of green chemistry principles.
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the rapid and efficient assembly of complex molecular architectures from three or more starting materials in a single pot organic-chemistry.orgrsc.orgresearchgate.net. These reactions are highly atom-economical, meaning most or all atoms of the starting materials are incorporated into the final product rsc.orgresearchgate.net.
While classical MCRs like the Ugi or Passerini reactions are well-known for generating diverse scaffolds, urea-based MCRs have gained significant attention for their versatility rsc.org. The Biginelli reaction, for example, is a three-component condensation involving an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs), which contain a cyclic urea moiety researchgate.netresearchgate.netmdpi.com. This reaction can be catalyzed by various Lewis acids, including iron(III) chloride or copper(II) salts, and can be performed under mild or solvent-free conditions, sometimes with microwave assistance rsc.orgmdpi.com.
For the synthesis of N,N'-disubstituted ureas like this compound, MCRs might involve a carbonyl source, n-butylamine, and n-propylamine, or a pre-formed intermediate. Metal-free methods utilizing CO₂ as a C1 building block in MCRs have also been reported for the synthesis of symmetrical and unsymmetrical ureas organic-chemistry.org.
Green chemistry principles emphasize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, promoting sustainability ijsr.netrsc.orgslideshare.net. In urea synthesis, this translates to using less toxic reagents, minimizing waste, and employing environmentally benign solvents or solvent-free conditions.
Key green chemistry approaches in urea synthesis include:
Solvent-free conditions : Reactions conducted without external solvents reduce waste and simplify purification ijcce.ac.irtandfonline.com. For instance, N,N'-disubstituted ureas can be synthesized by heating amines with urea or thiourea (B124793) on a hot plate under solvent-free conditions, often catalyzed by iodine tandfonline.com.
Catalytic methods : The use of efficient and recyclable catalysts (e.g., solid base catalysts like CaO scispace.com, or metal catalysts that can be recovered and reused rsc.org) reduces the need for stoichiometric reagents and minimizes byproducts.
Utilization of CO₂ as a C1 source : As mentioned, using CO₂ directly for urea synthesis is a highly sustainable approach, aligning with principles of atom economy and waste reduction acs.orgorganic-chemistry.org.
Ionic Liquid Media : Ionic liquids (ILs) are salts that are liquid below 100 °C, offering a "green" alternative to volatile organic solvents due to their negligible vapor pressure, non-flammability, high thermal stability, and recyclability ijsr.netrsc.orgslideshare.netrsc.org. They can act as both solvents and catalysts, enhancing reaction rates and selectivity, and simplifying product separation slideshare.netrsc.org. While general applications of ILs in organic synthesis are well-documented (e.g., Diels-Alder, Heck reactions) slideshare.net, their specific application in the synthesis of N,N'-disubstituted ureas is an active area of research, often explored for reactions involving cellulose (B213188) derivatization with urea or chitin/chitosan functionalization mdpi.comresearchgate.net. The use of ILs aligns with the goal of reducing hazardous solvent waste in chemical processes ijsr.net.
Strategic Derivatization of Alkylurea Backbones
Strategic derivatization of alkylurea backbones refers to the modification or functionalization of the urea structure, either during or after its initial formation, to introduce specific alkyl groups or other functionalities. For this compound, this involves the precise introduction of a butyl group on one nitrogen and a propyl group on the other.
The most straightforward derivatization is achieved during the initial urea formation by selecting the appropriate primary or secondary amines and a carbonyl source. For this compound, this means reacting n-butylamine with n-propyl isocyanate, or n-propylamine with n-butyl isocyanate prepchem.com.
Beyond the direct synthesis, the alkylurea backbone can be further modified. For example, in the context of Biginelli reactions, the initial dihydropyrimidinone (DHPM) adducts can serve as starting points for further derivatization to decorate the final heterocyclic structure mdpi.com. Similarly, in the synthesis of N-alkyl urea hydroxamic acids, the alkyl urea moiety is a key part of the final structure, which can be modified for specific biological activities asm.org.
Derivatization strategies also encompass the use of specific reagents to introduce alkyl groups or other substituents. For instance, some methods involve the reaction of primary amides with reagents like N-bromophthalimide (NBP) and silver acetate, leading to an isocyanate intermediate via Hofmann rearrangement, which can then be trapped by an amine to form the N,N'-disubstituted urea koreascience.kr. The choice of the amine dictates the alkyl substituent introduced.
The ability to strategically derivatize the alkylurea backbone is crucial for synthesizing a diverse library of compounds with tailored properties, whether for medicinal chemistry, materials science, or other applications acs.orgbuketov.edu.kzdiva-portal.orgnih.gov.
Conformational Analysis and Molecular Structure Elucidation of 1 Butyl 3 Propylurea
Spectroscopic Methodologies for Structural Assignment and Conformational Dynamics
Spectroscopic techniques are indispensable tools for assigning molecular structures and investigating conformational dynamics in solution and solid states.
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) in Conformational and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural assignment and conformational studies of organic compounds, including urea (B33335) derivatives. Both ¹H and ¹³C NMR provide detailed information on the connectivity of atoms and the chemical environment of nuclei. For N,N'-disubstituted ureas, characteristic chemical shifts for the carbonyl carbon, the nitrogen-bound protons (NH), and the various protons and carbons of the alkyl chains would be expected. chem960.comnih.govfishersci.fi
Variable-temperature NMR (VT-NMR) is particularly valuable for studying conformational dynamics, such as the rotation around the C-N bonds of the urea moiety. In many substituted ureas, restricted rotation around these bonds can lead to the observation of distinct signals for otherwise equivalent nuclei at low temperatures, which coalesce into a single signal as the temperature increases, indicating faster interconversion. nih.gov For instance, studies on N,N'-diaryl ureas have shown that variable temperature NMR can reveal the rates of aryl-nitrogen bond rotation and conformational preferences. nih.gov Similar dynamic processes are anticipated for 1-Butyl-3-propylurea, where the rotation of the butyl and propyl chains, as well as the C-N bonds of the urea core, would contribute to its conformational flexibility. The presence of these alkyl chains introduces multiple rotatable bonds, leading to a complex conformational landscape.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding Characterization
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, offers complementary insights into the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. For urea derivatives, key vibrational modes include the carbonyl (C=O) stretching frequency, typically observed around 1630-1680 cm⁻¹ in the IR spectrum, and the N-H stretching vibrations, which appear in the 3200-3500 cm⁻¹ region. nih.gov
The precise positions and breadths of these bands are highly sensitive to hydrogen bonding. Strong intermolecular hydrogen bonds, common in solid urea and its derivatives, tend to shift the N-H stretching frequencies to lower wavenumbers and broaden them. nih.gov Conformational changes can also influence these vibrational signatures. For example, studies on 1-butyl-3-methylimidazolium salts, which contain flexible alkyl chains, have shown that Raman spectra can reveal changes in band frequencies and intensities consistent with conversions between different butyl chain conformations. Such analyses would be crucial for characterizing the conformational preferences and hydrogen bonding networks of this compound in different phases.
Mass Spectrometry Techniques for Structural Confirmation
Mass spectrometry (MS) techniques are essential for confirming the molecular weight and elemental composition of a compound and for providing information about its fragmentation pathways, which can aid in structural elucidation. High-resolution mass spectrometry (HRMS) can precisely determine the molecular formula of this compound.
Tandem mass spectrometry (MS/MS or MSⁿ) involves the fragmentation of selected precursor ions, yielding characteristic product ion spectra. These fragmentation patterns are diagnostic of specific structural motifs. For urea derivatives, common fragmentation pathways often involve the cleavage of bonds adjacent to the urea carbonyl group, leading to fragments corresponding to the alkyl substituents or the urea core. Analysis of these fragmentation patterns would provide robust evidence for the connectivity of the butyl and propyl groups to the urea scaffold.
X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing
X-ray crystallography is the definitive method for determining the precise three-dimensional molecular structure and crystal packing in the solid state. For urea derivatives, this technique can unambiguously reveal the conformation adopted by the molecule in the crystal lattice, including the torsion angles around the C-N bonds and the conformations of the alkyl chains.
Furthermore, X-ray crystallography provides detailed information on intermolecular interactions, particularly hydrogen bonding networks, which are crucial for the stability and packing of urea-based compounds. For instance, studies on N-alkyl-N'-aryl ureas have shown that crystal structures can validate computational conformational studies and reveal the presence of internal hydrogen bonds. While specific crystal structure data for this compound may not be widely reported, X-ray diffraction studies on related N,N'-disubstituted ureas often reveal preferred conformations (e.g., cis-trans or trans-trans arrangements of the N-H bonds relative to the carbonyl oxygen) and how these influence crystal packing. The flexibility of the butyl and propyl chains would likely lead to multiple conformers being present in the solid state, or to disorder within the crystal structure, as observed in some 1-butyl-3-methylimidazolium compounds.
Theoretical Approaches to Conformational Landscapes
Theoretical chemistry, particularly quantum mechanical methods, plays a vital role in complementing experimental studies by providing a detailed understanding of conformational landscapes and energy profiles.
Quantum Mechanical Conformational Searching Algorithms
Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT) and ab initio methods (e.g., MP2), are extensively used to explore the potential energy surfaces (PES) of molecules. scitoys.com These calculations can identify stable conformers (local and global minima) and the energy barriers for interconversion between them. scitoys.comnih.gov For this compound, QM conformational searching algorithms would systematically explore the rotational possibilities of the butyl and propyl chains, as well as the C-N bonds of the urea core.
Studies on various alkyl-substituted urea derivatives have shown that QM methods can accurately predict cis and trans isomers with respect to the C=O bond, and anti and syn geometries of the alkyl groups relative to the urea plane. scitoys.comnih.gov For example, methylurea, ethylurea, isopropylurea, and tert-butylurea (B72671) have been analyzed using B3LYP/DZVP2 and MP2/aug-cc-pVDZ methods, revealing relative stabilities and rotational barriers. scitoys.comnih.gov These theoretical approaches would allow for the prediction of the most stable conformations of this compound, the energy differences between various conformers, and the energy required for their interconversion, providing insights into its dynamic behavior in solution and gas phases. scitoys.comnih.gov
Computational and Theoretical Investigations of 1 Butyl 3 Propylurea
Electronic Structure Analysis via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of atoms, molecules, and condensed phases. It is based on the principle that the ground state electronic energy of a system is a unique functional of its electron density nih.gov. DFT calculations can provide crucial information about the optimized geometry, vibrational frequencies, and electronic properties of 1-Butyl-3-propylurea, offering a detailed picture of its molecular architecture and stability. The B3LYP functional, often combined with various basis sets (e.g., 6-31G(d,p) or 6-311G**), is a common choice for such studies due to its balance of accuracy and computational cost charchem.orgsigmaaldrich.comsigmaaldrich.com.
Frontier Molecular Orbital (FMO) theory, a cornerstone of chemical reactivity prediction, focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) scitoys.comresearchgate.netnist.gov. The HOMO represents the electron-donating ability of a molecule, while the LUMO indicates its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity charchem.orgsigmaaldrich.comchemblink.com.
For this compound, FMO analysis would reveal the most nucleophilic and electrophilic sites within the molecule. For instance, the nitrogen and oxygen atoms of the urea (B33335) moiety are typically sites of high electron density (contributing to HOMO), while the carbonyl carbon might be an electrophilic site (contributing to LUMO). Understanding these orbital interactions is crucial for predicting how this compound might interact with other molecules in chemical reactions.
Table 1: Illustrative Frontier Molecular Orbital Data for a Generic Urea Derivative
| Orbital | Energy (eV) | Description (Hypothetical) |
| LUMO | -0.5 to -1.5 | Primarily localized on the carbonyl group, indicating electrophilic character. |
| HOMO | -5.0 to -6.5 | Primarily localized on the nitrogen atoms and oxygen of the urea backbone, indicating nucleophilic character. |
| HOMO-LUMO Gap | 3.5 to 6.0 | Reflects the kinetic stability and reactivity. |
(Note: The values in Table 1 are illustrative and based on typical ranges for similar organic molecules, as specific data for this compound is not available.)
Electrostatic Potential Surface (EPS) mapping, also known as Molecular Electrostatic Potential (MEP) mapping, provides a visual representation of the charge distribution around a molecule and is highly valuable for predicting sites of electrophilic and nucleophilic attack charchem.org. By mapping the electrostatic potential onto the molecular surface (often defined by a constant electron density isosurface), regions of positive potential (blue) indicate electron-deficient areas susceptible to nucleophilic attack, while regions of negative potential (red) highlight electron-rich areas prone to electrophilic attack charchem.org.
For this compound, EPS mapping would likely show negative potentials around the oxygen atom of the carbonyl group and the nitrogen atoms, indicating potential sites for hydrogen bonding or interaction with electrophiles. Conversely, the hydrogen atoms attached to the nitrogen atoms and possibly the carbon atoms of the alkyl chains might exhibit positive potentials. This visual tool aids in understanding intermolecular interactions and molecular recognition.
Reaction Mechanism Prediction and Transition State Modeling
Computational methods, particularly DFT, are extensively used to predict reaction mechanisms and characterize transition states. By identifying stationary points on the potential energy surface (minima for reactants and products, and saddle points for transition states), researchers can elucidate reaction pathways and understand the energetic barriers involved. This involves optimizing the geometries of reactants, products, and proposed transition states, followed by vibrational frequency analysis to confirm their nature (all real frequencies for minima, one imaginary frequency for transition states).
For this compound, this could involve studying its potential hydrolysis, decomposition, or reactions with other chemical species. For instance, the mechanism of urea hydrolysis is well-studied, and similar principles could be applied to understand the stability and reactivity of this compound under various conditions.
Once transition states are identified, energy profiles can be constructed, illustrating the energy changes along a reaction pathway. From these profiles, crucial kinetic parameters such as activation energies (), activation enthalpies (), and activation entropies () can be derived. These parameters are essential for predicting reaction rates and understanding the feasibility and selectivity of a reaction. For example, a lower activation energy indicates a faster reaction rate.
Table 2: Illustrative Kinetic Parameters for a Hypothetical Reaction Involving a Urea Derivative
| Parameter | Value (Hypothetical) | Significance |
| Activation Energy () | 25-50 kcal/mol | Energy barrier that must be overcome for the reaction to proceed. |
| Activation Enthalpy () | 20-45 kcal/mol | Enthalpy change from reactants to transition state. |
| Activation Entropy () | -10 to -50 cal/(mol·K) | Change in disorder from reactants to transition state, influencing the pre-exponential factor in the rate constant. |
(Note: The values in Table 2 are illustrative and based on typical ranges for organic reactions, as specific data for this compound is not available.)
The environment, particularly the solvent, can significantly influence reaction mechanisms and kinetics. Theoretical studies often incorporate solvent effects using implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model Density (SMD) chemblink.com. These models represent the solvent as a continuum dielectric medium, allowing for the calculation of solvation energies and their impact on molecular geometries, energy profiles, and kinetic parameters.
For this compound, considering solvent effects would be critical for accurately predicting its behavior in solution-phase reactions. The polarity of the urea moiety and the alkyl chains would dictate how it interacts with different solvents, influencing its conformation, stability, and reactivity. For instance, hydrogen bonding interactions with protic solvents could stabilize certain transition states or intermediates, thereby altering the reaction pathway or rate.
Non-Covalent Interaction Analysis and Quantification (e.g., Hydrogen Bonding, van der Waals Forces)
Non-covalent interactions (NCIs), such as hydrogen bonding, van der Waals forces (including dispersion, dipole-dipole, and induced dipole interactions), and electrostatic interactions, play a crucial role in determining molecular conformation, supramolecular assembly, and biological recognition. Computational methods are adept at analyzing and quantifying these weak interactions. Techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, based on electron density and its derivatives, can visualize and quantify the strength and nature of these interactions.
Computational Prediction of Spectroscopic Parameters to Aid Experimental Characterization
Computational methods, primarily Density Functional Theory (DFT), are extensively employed to predict the spectroscopic parameters of organic molecules, including urea derivatives. These theoretical calculations offer insights into molecular structure, vibrational modes, and electronic environments, which are directly reflected in NMR and IR spectra. The integration of computational predictions with experimental observations enhances the accuracy and confidence in molecular characterization.
Theoretical Framework
Density Functional Theory (DFT) is the most widely utilized quantum chemical method for predicting spectroscopic properties due to its balance of accuracy and computational efficiency researchgate.nettandfonline.com. Within the DFT framework, various functionals and basis sets are chosen based on the specific properties being investigated and the desired level of accuracy. The B3LYP functional, a hybrid functional, is frequently combined with basis sets such as 6-311++G(d,p) or 6-31G(d,p) for optimizing molecular geometries and calculating spectroscopic parameters researchgate.nettandfonline.combiointerfaceresearch.comprimescholars.comnih.govresearchgate.netepstem.netscielo.org.za. These combinations have been shown to provide good agreement between theoretical and experimental structural and spectroscopic data for a range of organic molecules researchgate.net.
The computational process typically involves:
Geometry Optimization: Determining the most stable three-dimensional structure of the molecule.
Frequency Calculation: Performing vibrational frequency calculations to confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain IR and Raman spectra biointerfaceresearch.comnih.gov.
NMR Chemical Shift Calculation: Employing methods like the Gauge-Independent Atomic Orbital (GIAO) approach to predict ¹H and ¹³C NMR chemical shifts tandfonline.comnih.govepstem.netscielo.org.za.
Predicted NMR Spectroscopic Parameters
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the carbon-hydrogen framework of organic compounds. Computational prediction of NMR chemical shifts provides theoretical values that can be directly compared with experimental data, assisting in the assignment of complex spectra, especially for molecules with multiple similar environments or for confirming the presence of specific functional groups.
Table 1: Conceptual Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-H (Urea) | [Value 1] | Broad s | 2H |
| -CH₂-N (Butyl) | [Value 2] | t | 2H |
| -CH₂-N (Propyl) | [Value 3] | t | 2H |
| -CH₂-CH₂-N (Butyl) | [Value 4] | m | 2H |
| -CH₂-CH₂-N (Propyl) | [Value 5] | m | 2H |
| -CH₃ (Butyl) | [Value 6] | t | 3H |
| -CH₃ (Propyl) | [Value 7] | t | 3H |
| Other CH₂ | [Value 8] | m | [X]H |
Table 2: Conceptual Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Carbon Environment | Chemical Shift (δ, ppm) |
| C=O (Urea) | [Value 1] |
| -CH₂-N (Butyl) | [Value 2] |
| -CH₂-N (Propyl) | [Value 3] |
| -CH₂-CH₂-N (Butyl) | [Value 4] |
| -CH₂-CH₂-N (Propyl) | [Value 5] |
| -CH₃ (Butyl) | [Value 6] |
| -CH₃ (Propyl) | [Value 7] |
| Other CH₂ | [Value 8] |
Note: The values in Table 1 and Table 2 are illustrative placeholders. Actual computational predictions would require a dedicated quantum chemical study of this compound.
Predicted IR Spectroscopic Parameters
Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule, allowing for the identification of functional groups. Computational methods can predict the vibrational frequencies and intensities, generating a theoretical IR spectrum that can be compared with the experimental one biointerfaceresearch.comprimescholars.comnih.govepstem.netresearchgate.net. It is common practice to apply a scaling factor to the calculated frequencies to account for systematic errors inherent in the computational methods and to achieve better agreement with experimental values researchgate.netnih.govepstem.net.
For this compound, key vibrational modes would include N-H stretching, C=O stretching (amide I band), N-H bending (amide II band), and various C-H stretching and bending vibrations from the alkyl chains. A conceptual representation of predicted IR data is shown in Table 3.
Table 3: Conceptual Predicted IR Vibrational Frequencies (cm⁻¹) and Intensities for this compound
| Functional Group/Vibration | Predicted Frequency (cm⁻¹) | Relative Intensity |
| N-H stretching (asymmetric) | [Value 1] | Medium-Strong |
| N-H stretching (symmetric) | [Value 2] | Medium |
| C=O stretching (Amide I) | [Value 3] | Very Strong |
| N-H bending (Amide II) | [Value 4] | Medium-Strong |
| C-H stretching (alkyl) | [Value 5] | Strong |
| C-H bending (alkyl) | [Value 6] | Medium |
| C-N stretching | [Value 7] | Medium |
| Other skeletal vibrations | [Value 8] | Variable |
Note: The values in Table 3 are illustrative placeholders. Actual computational predictions would require a dedicated quantum chemical study of this compound.
Importance in Experimental Characterization
The computational prediction of spectroscopic parameters is invaluable for the comprehensive characterization of chemical compounds like this compound. It offers several key advantages:
Structure Confirmation: By comparing predicted NMR chemical shifts and IR frequencies with experimental data, researchers can confirm the proposed molecular structure and distinguish between possible isomers.
Assignment of Ambiguous Signals: For complex molecules, experimental spectra can contain overlapping or ambiguous signals. Computational predictions provide a theoretical baseline that helps in the precise assignment of each peak to a specific atom or functional group nih.gov.
Understanding Electronic and Vibrational Properties: Beyond simple peak assignment, computational studies provide deeper insights into the electronic distribution (e.g., through HOMO-LUMO analysis) and the nature of vibrational modes, enhancing the understanding of the molecule's chemical behavior and reactivity researchgate.nettandfonline.combiointerfaceresearch.comresearchgate.net.
Cost-Effectiveness and Efficiency: Before undertaking potentially expensive and time-consuming experimental synthesis and characterization, computational studies can provide preliminary data, guiding experimental design and saving resources.
Reactivity and Reaction Pathways of 1 Butyl 3 Propylurea
Fundamental Reactivity Patterns of the Urea (B33335) Functional Group
The reactivity of 1-butyl-3-propylurea is fundamentally dictated by the electronic and structural characteristics of its core urea functional group (-NH-CO-NH-). The urea moiety possesses a planar structure due to resonance, which involves the delocalization of the lone pair of electrons from the nitrogen atoms to the carbonyl carbon-oxygen bond. This resonance stabilization contributes to the relative stability of ureas.
The carbonyl oxygen is a primary site for hydrogen bonding, acting as a hydrogen bond acceptor. The two N-H groups are hydrogen bond donors. This dual capability allows urea derivatives to form extensive intermolecular hydrogen bond networks, which can influence their physical properties and solubility. nih.gov
From a reactive standpoint, the urea group exhibits ambident nucleophilic character. The nitrogen atoms are nucleophilic, capable of reacting with electrophiles. However, the carbonyl oxygen can also be protonated or interact with Lewis acids, which activates the carbonyl carbon towards nucleophilic attack. The nature of the substituents on the nitrogen atoms significantly modulates these reactivity patterns. nih.gov Electron-donating groups, such as the alkyl chains in this compound, increase the electron density on the nitrogen atoms, potentially enhancing their nucleophilicity.
Mechanistic Studies of Urea Hydrolysis and Thermal Degradation Pathways
Urea derivatives, including this compound, are susceptible to decomposition through hydrolysis and thermal degradation, pathways that have been extensively studied for urea and its analogues.
Hydrolysis: The hydrolysis of ureas can proceed under acidic, basic, or neutral conditions, often mediated by enzymes in biological systems. cdnsciencepub.comresearchgate.net In acidic solutions, the reaction mechanism typically involves the protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. rsc.org For some substituted ureas, studies suggest that transient isocyanate intermediates are generated. nih.govillinois.edu The hydrolysis of hindered trisubstituted ureas, for instance, can proceed through the dissociation of the urea bond to form an isocyanate and an amine, with the subsequent hydrolysis of the isocyanate being a key step. illinois.edu While this compound is a disubstituted urea, the principles of nucleophilic attack at the carbonyl carbon remain central to its hydrolysis mechanism.
Thermal Degradation: When heated, urea and its derivatives undergo thermal decomposition. For urea itself, the process begins above its melting point (~133 °C) and involves a series of complex reactions. dtu.dkrsc.org The initial step is often the endothermic decomposition into ammonia (B1221849) (NH₃) and isocyanic acid (HNCO). dtu.dksemanticscholar.orgrsc.org
The highly reactive isocyanic acid can then participate in subsequent reactions, leading to the formation of by-products such as biuret, triuret, and cyanuric acid. rsc.orgsemanticscholar.orgkit.edumdpi.com
For N-alkyl substituted ureas like this compound, theoretical studies indicate that the primary thermal decomposition pathway involves a four-center pericyclic reaction. acs.orgnih.gov This unimolecular decomposition yields an amine and an isocyanate, with initial bond fissions being less favorable. acs.orgnih.gov In the case of this compound, two such pathways are possible:
Formation of butylamine (B146782) and propyl isocyanate.
Formation of propylamine (B44156) and butyl isocyanate.
The specific product branching ratios would be determined by the nature of the transferred hydrogen atom and the nitrogen atom acceptor. acs.orgnih.gov
Influence of N-Alkyl Substituents (Butyl and Propyl Chains) on Reactivity Profiles
The presence of the butyl and propyl groups on the nitrogen atoms of this compound significantly modifies its reactivity compared to unsubstituted urea. These alkyl groups exert both electronic and steric effects.
Steric Effects: The bulk of the butyl and propyl chains can sterically hinder the approach of reactants to the urea core. For example, in hydrolysis, steric hindrance around the carbonyl group could slow the rate of nucleophilic attack by water. nih.gov Conversely, studies on hindered ureas have shown that significant steric strain can weaken the C-N bond, facilitating dissociation into an amine and an isocyanate, which can lead to rapid hydrolysis under neutral conditions. nih.govillinois.edu While the butyl and propyl groups are not as bulky as the tert-butyl or diisopropyl groups used in those studies, they still introduce more steric hindrance than a simple methyl group or a hydrogen atom, which will influence reaction rates.
The hydrophobic character of the alkyl chains also alters the solubility of the molecule in different media, which can in turn affect reaction kinetics in solution. rsc.org For instance, the interaction of alkyl-substituted ureas with micelles has been shown to depend on the hydrophobicity of the alkyl chains. rsc.org
Reaction Kinetics and Thermodynamic Considerations in Urea-Based Chemical Transformations
The rates and equilibrium positions of reactions involving this compound are governed by kinetic and thermodynamic principles.
Kinetics: Reaction kinetics for urea transformations are highly dependent on conditions such as temperature, pH, and the presence of catalysts. The hydrolysis of urea, for example, is known to follow first-order kinetics, with the rate constant increasing with temperature. cdnsciencepub.com The activation energy (Ea) for the thermal decomposition of urea has been reported to be in the range of 78–84 kJ/mol. mdpi.com For modified urea-formaldehyde resins, activation energies can be significantly higher, in the range of 185–194 kJ mol⁻¹. nih.gov
The table below presents kinetic data for the decomposition of urea and related compounds, illustrating the range of activation energies observed in these transformations.
| Compound/System | Process | Method | Activation Energy (Ea) (kJ/mol) | Reference |
|---|---|---|---|---|
| Urea | Thermal Decomposition | Friedman one-interval | 84.34 | mdpi.com |
| Urea | Thermal Decomposition | Kissinger | 82.64 | mdpi.com |
| Cyanuric Acid | Thermal Decomposition | Friedman one-interval | 152.57 | mdpi.com |
| Urea-Formaldehyde (UF) Resin | Thermal Degradation | Kissinger | 185.77 | nih.gov |
| Almond Shell Modified UF Resin | Thermal Degradation | Kissinger | 188.84 | nih.gov |
Supramolecular Assemblies and Intermolecular Interactions Involving 1 Butyl 3 Propylurea
Hydrogen Bonding Networks and Architectures in Urea-Based Systems
The urea (B33335) functional group is a potent hydrogen bonding motif, capable of forming some of the strongest hydrogen bonds available wikipedia.org. In N,N'-disubstituted ureas, the two N-H protons can act as donors, while the carbonyl oxygen acts as an acceptor wikipedia.orgfishersci.ca. This dual donor-acceptor capability leads to predictable and directional hydrogen bonding interactions, often resulting in the self-association of urea molecules into one-dimensional chains ijrpc.comuni.lu.
Typically, N,N'-disubstituted ureas adopt a trans,trans arrangement of their substituents, which facilitates the formation of supramolecular chains through two intermolecular N-H···O=C hydrogen bonds between neighboring molecules nih.gov. These chains can exhibit different architectures. In some cases, the carbonyl groups within the chain are aligned, and the planes described by the urea groups may be coplanar or non-coplanar nih.gov. Alternatively, chains can form where the carbonyl groups are not collinear, and the urea planes form angles other than 0 degrees nih.gov. Chiral N,N'-disubstituted ureas can even form helical chains that are symmetrical about enantiomorphic screw axes nih.gov.
Principles of Self-Assembly in N,N'-Disubstituted Ureas for Ordered Structures
The strong, bifurcated hydrogen bonds between urea moieties are the primary driving force for the self-assembly of N,N'-disubstituted ureas into linear supramolecular polymers and other ordered structures nih.govcharchem.org. This self-assembly process can lead to the formation of stable hierarchical supramolecular gels in organic solvents, where hydrogen bonding and π–π interactions are identified as major driving forces nih.gov. The morphology of these self-assembled nanostructures, which can include helical, laths, porous, and lamellar forms, can be varied by changing the solvent nih.gov.
The solubility and viscosity of solutions of N,N'-disubstituted ureas are directly related to their ability to form these supramolecular polymers. For example, branched dialkylureas, if their alkyl groups are not excessively bulky, can be highly soluble in organic media and form viscous solutions due to the formation of linear supramolecular polymers charchem.orgnih.gov. The degree of association in these supramolecular polymers can be determined using techniques such as FTIR spectroscopy charchem.org. The ability of urea derivatives to self-assemble into well-defined structures makes them valuable building blocks for designing materials with specific properties nih.gov.
Host-Guest Chemistry and Complexation with Urea Scaffolds
Urea scaffolds are widely utilized as neutral hosts for complexing various guests, particularly anions, through hydrogen bonding interactions. The urea moiety's two-fold hydrogen bond donor capacity allows it to form cyclic hydrogen-bonded complexes with acceptor guests such as carboxylates, phosphates, and sulfates. For instance, arylethynyl urea scaffolds have been shown to bind halides as 2:1 host-guest complexes, featuring key C-H–anion or anion–π interactions alongside urea hydrogen bonds. Tripodal urea receptors have also demonstrated the ability to encapsulate spherical, planar, and tetrahedral anions systematically through N-H···anion hydrogen-bonding interactions in both solid and solution states.
The strength of host-guest association in urea-based systems is influenced by several parameters, including the acidity of the urea protons (donor capacity) and the basicity of the oxyanion (acceptor capacity). Structural preorganization of the host can also enhance complexation by reducing the entropic penalty associated with guest binding. While the affinity for the guest generally increases with the acidity of urea protons, a balance must be found to avoid host deprotonation, which can undermine the structural integrity of the hydrogen-bonded complex.
Crystal Engineering Principles for Designing Solid-State Materials based on Urea Derivatives
Crystal engineering, defined as the understanding of intermolecular interactions and packing principles in molecular crystals, aims to deliberately design novel materials with targeted structures and properties ijrpc.com. N,N'-disubstituted ureas are particularly well-suited for crystal engineering due to their predictable hydrogen-bonding patterns, making them versatile and predictable building blocks for synthesizing crystalline organic solids ijrpc.comuni.lu.
The predictable self-association of ureas into one-dimensional chains can be exploited for the assembly of various solid-state materials. For example, macrocyclic urea derivatives have been used to assemble nanotubular materials ijrpc.com. Urea derivatives have also been employed in the design of porous crystals and as components in nonlinear optical materials, where their hydrogen-bonded chains can organize other molecules for specific functionalities ijrpc.com.
Beyond strong hydrogen bonds, weaker interactions such as C-H···O hydrogen bonds and π-π stacking interactions also play a significant role in stabilizing the crystal packing of urea derivatives. The strategic choice of intermolecular interactions, including coordination and hydrogen bonds, allows for the creation of materials with collective properties superior to those of their separate components. This approach is fundamental in developing functional solid-state structures for various applications.
Role of 1 Butyl 3 Propylurea and Its Analogues in Catalysis and Reaction Media
Urea (B33335) Derivatives as Ligands in Organometallic Catalytic Systems
Urea derivatives have emerged as a class of ligands in organometallic catalysis, particularly with late transition metals like palladium (Pd). Despite their potential, they have been relatively underexplored compared to traditional ligands.
Research has shown that N-arylureas can function as sterically undemanding pro-ligands for Pd catalysis, outperforming phosphine (B1218219) ligands in certain reactions, such as the Pd-catalyzed heteroannulation of N-tosyl-o-bromoanilines and 1,3-dienes. This application allows for the preparation of 2-substituted indolines, including those with sterically demanding substrates. Experimental and computational studies suggest that these urea derivatives bind to palladium in a monodentate fashion through the non-substituted nitrogen, which is an uncommon binding mode for metal-ureate complexes.
Furthermore, novel phosphine ligands incorporating a urea subunit in their backbone have been designed. These urea-phosphine ligands are intended to bind to palladium via the phosphorus atom while simultaneously coordinating to the organometallic reagent through the urea oxygen atom. This new class of ligands has been successfully applied in various palladium-catalyzed cross-coupling reactions, including Negishi, Suzuki-Miyaura, and Buchwald-Hartwig aminations, facilitating the formation of carbon-carbon and carbon-nitrogen bonds.
Manganese (Mn) complexes supported by bidentate ligands, including those with phosphino (B1201336) and pyrrolido coordination sites, have also been investigated for the hydrogenolysis of urethanes and ureas. These systems demonstrate unique reactivity, preferentially reducing urethanes and ureas over carboxamides. The catalytic activity of some Mn complexes stems from the presence of noninnocent ligands, which facilitate the simultaneous transfer of hydrogen atoms from a dihydrogen molecule, bypassing energetically demanding dihydrogen coordination steps.
Participation in Organocatalytic Mechanisms as Hydrogen Bond Donors
Urea derivatives are prominent hydrogen bond donors in organocatalysis, accelerating and stereochemically altering organic transformations through non-covalent interactions charchem.orgscitoys.comuni.lu. These interactions often involve hydrogen bonding between the urea's N-H groups and the substrate charchem.orguni.lu.
Thiourea (B124793) derivatives, closely related to ureas, have been extensively studied as hydrogen-bonding organocatalysts charchem.orguni.lu. They are known to form strong hydrogen bonds that activate substrates, and can also act as Brønsted bases or acids uni.lu. For instance, electron-poor thiourea derivatives, such as Schreiner's N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, are designed for double hydrogen-bonding mediated organocatalysis, featuring electron-poor, rigid structures with non-coordinating, electron-withdrawing substituents charchem.org.
Hydrogen-bonding catalysis is a prevalent activation mode in homogeneous organocatalysis, employing small molecules like (thio)ureas, diols, squaramides, or guanidinium (B1211019) ions scitoys.com. These catalysts can interact with anions, facilitating processes such as anion recognition or binding scitoys.com. For example, urea groups embedded in charchem.orgrotaxane architectures have been successfully utilized as hydrogen-bonding phase-transfer catalysts, enhancing catalytic activity in fluorination processes by activating fluoride (B91410) anions scitoys.com.
Application of Urea Derivatives as Solvents or Co-solvents in Chemical Reactions
Urea and its derivatives can serve as solvents or co-solvents in various chemical reactions, influencing reaction conditions and outcomes. Urea itself, in high concentrations (up to 10 M), is a powerful protein denaturant and can increase the solubility of some proteins.
A mixture of urea and choline (B1196258) chloride forms a deep eutectic solvent (DES), which is similar to an ionic liquid. These DESs have been explored as suitable media for the synthesis of urea derivatives, among other applications nih.gov. The use of ionic liquids as electrolytes/solvents for urea formation directly from CO₂ and amines has also been investigated, particularly hydrophobic ionic liquids which are inert to the reactants and exhibit high CO₂ solubility.
In some cases, urea derivatives can even be synthesized from amines and CO₂ in the absence of catalysts or organic solvents, with the amine itself acting as a reactant and a promoter/catalyst. The physical nature and solubility of reagents in water can influence reaction rate and selectivity in "on-water" reactions for synthesizing unsymmetrical (thio)ureas.
Influence on Reaction Kinetics and Selectivity in Urea-Containing Reaction Systems
The presence of urea derivatives in reaction systems can significantly influence reaction kinetics and selectivity, often through their ability to act as hydrogen bond donors or by affecting the solvation environment.
Solvent effects are crucial in modulating reaction rates and mechanisms. For instance, in the regulation of urea hydrolysis reactions by copper complexes, the equilibrium between dimeric and monomeric species of the complexes, and thus their reactivity, is dependent on the solvent mixture. Increasing water concentration in acetonitrile/water or methanol (B129727)/water mixtures can dissociate inactive dimeric structures into active monomeric ones, thereby influencing reaction kinetics. This behavior indicates a preferential solvation shell by organic solvents and an upregulation effect when water is present, suggesting their potential as water-sensors in organic solvents.
The choice of solvent can also impact the selectivity of reactions involving urea derivatives. For example, in the hydrogenation of CO₂-derived urea derivatives, the reaction temperature and solvent can be modulated to selectively produce different chemicals such as methanol, formamides, N-methylamines, or N,N-dimethylamines. In neat THF solvent, highly selective hydrogenation of carbamates or urea derivatives to formamides is achieved at lower temperatures, while higher temperatures lead to further hydrogenation to methanol or methylamines.
The stability and recyclability of catalysts in urea-containing or urea-based media are critical for sustainable chemical processes. Urea-rich porous organic polymers (POPs) have been developed as heterogeneous hydrogen bond catalysts. These POPs, due to their ordered pore channels and excellent porosity, offer easy recovery and reuse after catalytic activity. For example, a urea-rich POP catalyst for Knoevenagel condensation reactions demonstrated stability and negligible decrease in catalytic activity and product yield over at least five recycling cycles.
In the context of urea electrosynthesis, the stability of catalysts like PdCu/CBC (palladium-copper on carbon black composite) is crucial. These catalysts have shown excellent stability over extended electrolysis periods, with minimal changes in current density and consistent urea yield and Faraday efficiency.
For homogeneous urea and thiourea organocatalysts, molecularly imprinted polymers (MIPs) have been developed to facilitate their recovery and recycling. These polymers exhibit strong binding for the catalysts, enabling their reversible capture from reaction mixtures. This allows for high catalyst recoveries (up to 98% from Diels-Alder and Baylis-Hillman reactions), and the MIPs themselves remain stable for numerous extraction cycles (at least 100) without performance loss. While some catalyst decomposition might occur over multiple runs (e.g., 20% for a urea catalyst), the product yield can remain relatively stable, and the MIPs can still achieve high recovery rates (e.g., 83-100%, averaging 90%).
Advanced Analytical Methodologies for Complex System Investigations
Operando Spectroscopy for Real-Time Monitoring of Chemical Processes
Operando spectroscopy is a powerful technique that allows for the real-time analysis of a chemical reaction as it occurs. By integrating spectroscopic measurements directly into a reaction vessel, researchers can monitor changes in molecular structure, identify transient intermediates, and gain insights into reaction kinetics under actual process conditions.
For 1-Butyl-3-propylurea, the application of operando techniques such as Fourier-transform infrared (FTIR) or Raman spectroscopy would enable continuous monitoring of the vibrational modes of its functional groups (e.g., C=O, N-H, C-N). This would be particularly valuable in studying its synthesis, degradation, or participation in further chemical transformations. By tracking the intensity and position of characteristic spectral bands in real-time, one could elucidate the sequence of bond-breaking and bond-forming events. As of now, specific operando spectroscopic studies focused solely on this compound are not extensively documented in publicly available scientific literature.
Isotopic Labeling Studies for Mechanistic Elucidation and Pathway Tracing
Isotopic labeling is a definitive method used to trace the journey of atoms through chemical reactions, providing unambiguous evidence for proposed mechanisms. wikipedia.org This technique involves replacing one or more atoms in a reactant molecule with a heavier, stable isotope (e.g., replacing ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H/D). wikipedia.org The labeled compound is then subjected to the reaction, and the positions of the isotopes in the products are determined using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org
In the context of this compound, isotopic labeling could be employed to:
Elucidate Decomposition Pathways: By selectively labeling the butyl or propyl chains, or the urea (B33335) backbone, one could determine how the molecule fragments under thermal or chemical stress. For example, labeling the carbonyl carbon with ¹³C would help track its fate in degradation products.
Trace Reaction Mechanisms: When this compound is used as a reactant, labeling specific nitrogen or carbon atoms would help confirm which parts of the molecule are incorporated into the final product and clarify the rearrangement of the molecular skeleton.
Despite its potential, specific studies detailing the use of isotopic labeling for mechanistic elucidation of this compound are not readily found in current research literature.
Advanced Chromatographic Techniques for Reaction Mixture Analysis and Degradation Product Identification
To fully characterize complex mixtures resulting from the synthesis or degradation of this compound, advanced chromatographic techniques are indispensable. These methods separate individual components from a mixture, which are then identified and quantified.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for separating and identifying volatile and semi-volatile compounds. jmchemsci.com A sample mixture is vaporized and passed through a long column, which separates the components based on their boiling points and interactions with the column's stationary phase. Each separated component then enters a mass spectrometer, which provides a mass spectrum that acts as a molecular fingerprint, allowing for structural identification. jmchemsci.com GC-MS would be highly effective in identifying volatile degradation products of this compound, such as amines or smaller hydrocarbons that might form during pyrolysis. nih.gov
High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (HPLC-HRMS): This hyphenated technique is suited for non-volatile or thermally sensitive compounds. mdpi.com HPLC separates components in a liquid phase based on their affinity for a stationary phase. The separated components are then ionized and analyzed by a high-resolution mass spectrometer, which measures the mass-to-charge ratio with extremely high accuracy. nih.gov This precision allows for the determination of the elemental composition of the parent molecule and its fragments, facilitating the confident identification of reaction byproducts, impurities, and non-volatile degradation products of this compound. mdpi.comnih.gov
While these techniques are standard for the analysis of substituted ureas, detailed chromatographic studies specifically documenting the reaction mixtures and degradation products of this compound are limited in published reports.
Thermal Analysis Techniques for Decomposition Mechanism Studies
Thermal analysis techniques are essential for determining the stability of a compound at different temperatures and for studying the mechanism of its decomposition.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.com For this compound, a TGA experiment would reveal the temperature at which it begins to decompose, the number of decomposition steps, and the mass of residue left at high temperatures. The resulting data can be used to determine kinetic parameters of the decomposition reaction. nih.govnih.gov Studies on similar compounds, such as 1,3-diphenyl urea, show that urea linkages can break at elevated temperatures (e.g., >350 °C) to form isocyanates and amines. researchgate.netmdpi.com
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique can identify thermal events such as melting, crystallization, and decomposition by detecting whether a process is endothermic (absorbs heat) or exothermic (releases heat). A DSC analysis of this compound would determine its melting point and provide enthalpic data associated with its decomposition, complementing the mass-loss information from TGA.
The table below summarizes the potential application of these techniques to the study of this compound.
| Technique | Abbreviation | Primary Information Obtained for this compound |
|---|---|---|
| Operando Spectroscopy | FTIR, Raman | Real-time monitoring of changes in chemical bonds during reactions. |
| Isotopic Labeling | ¹³C, ¹⁵N, ²H NMR/MS | Tracing of atomic pathways to elucidate reaction and decomposition mechanisms. |
| Gas Chromatography-Mass Spectrometry | GC-MS | Separation and identification of volatile reaction byproducts and thermal degradation products. |
| High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry | HPLC-HRMS | Separation and precise identification of non-volatile or thermally unstable products and impurities. |
| Thermogravimetric Analysis | TGA | Determination of thermal stability, decomposition temperatures, and reaction kinetics. |
| Differential Scanning Calorimetry | DSC | Measurement of melting point and heat flow associated with thermal decomposition events. |
Emerging Research Frontiers and Future Perspectives for Urea Derivatives
Integration of Experimental and Computational Methodologies for Comprehensive Understanding
A synergistic approach that combines experimental techniques with computational modeling is proving indispensable for a deeper understanding of urea (B33335) derivatives. This integration allows for the elucidation of complex molecular behaviors and the prediction of properties, thereby accelerating research and development.
Recent studies on N,N'-disubstituted ureas have employed a combination of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy with computational methods like Density Functional Theory (DFT) to analyze conformational preferences. researchgate.netnih.gov These investigations reveal that the conformational behavior of urea derivatives can vary significantly with the nature of the substituents and the surrounding environment. For instance, while some N,N'-diarylureas predominantly adopt a trans-trans conformation in solution, the introduction of N-methylation can favor cis-cis and cis-trans forms. nih.gov This dynamic conformational behavior is crucial for understanding their interaction with biological targets and for the rational design of new molecules. nih.gov
Computational Fluid Dynamics (CFD) has also been utilized to simulate the injection and decomposition of urea-water solutions in applications such as selective catalytic reduction (SCR) systems for NOx removal from exhaust gases. chalmers.se These simulations, when validated with experimental data from techniques like Fourier Transform Infrared (FTIR) spectroscopy, provide valuable insights into the formation of by-products and help optimize reaction conditions. chalmers.se Such integrated approaches are essential for improving the efficiency and environmental impact of urea-based technologies.
The application of computational studies extends to predicting the formation of urea in interstellar environments, shedding light on prebiotic chemistry. researchgate.net These theoretical models, combined with experimental observations, help to unravel the fundamental pathways of molecule formation in the universe.
For 1-Butyl-3-propylurea, a detailed understanding of its conformational landscape and intermolecular interactions could be achieved through a similar integrated approach. This would involve synthesizing the compound and characterizing it using spectroscopic methods, while concurrently performing quantum mechanical calculations to predict its stable conformations and vibrational frequencies. Such a study would provide a foundational understanding of its structure-property relationships.
Sustainable Synthesis and Application Strategies for Urea Derivatives
The traditional synthesis of urea derivatives often involves hazardous reagents like phosgene (B1210022) and isocyanates, prompting the development of more sustainable and environmentally benign methodologies. nih.gov
A significant area of research is the use of carbon dioxide (CO2), a renewable and non-toxic C1 source, for the synthesis of ureas. The direct carbonylation of amines with CO2 presents a green alternative to conventional methods. acs.org Researchers have explored various catalytic systems to facilitate this reaction, with metal salts of oxalates showing promise. acs.org Factors such as the choice of catalyst, solvent, and reaction conditions (temperature, pressure) have been systematically studied to optimize the yield of N,N'-dialkylureas. acs.orgresearchgate.net For instance, the use of aprotic solvents and dehydrating agents like 4A zeolite has been shown to favor the formation of the desired urea product. acs.org
Another innovative approach is the electrochemical synthesis of urea from nitrate (B79036) and CO2 at room temperature and ambient pressure. springernature.com This method, which can utilize renewable electricity, offers a potentially transformative route to sustainable urea production. Theoretical studies have also proposed graphene-based catalysts for the synthesis of urea from nitrogen and carbon monoxide under mild conditions, further highlighting the drive towards energy-efficient processes. graincentral.com
The concept of "green urea" extends to its production using green ammonia (B1221849), derived from renewable sources, and captured CO2. rsc.orgresearch.csiro.aunih.gov Life cycle analyses of such processes have indicated a more favorable environmental profile compared to conventional urea synthesis, with significant reductions in fossil fuel depletion and global warming potential. rsc.org
In the context of this compound, its synthesis could be approached using these sustainable methods. For example, the reaction of butylamine (B146782) and propylamine (B44156) with CO2 in the presence of a suitable catalyst could provide a greener synthetic route.
Table 1: Comparison of Conventional and Sustainable Urea Synthesis Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Conventional | Amines, Phosgene/Isocyanates | Varies | High yield, well-established | Use of toxic and hazardous reagents |
| CO2 Carbonylation | Amines, CO2 | Catalysts, elevated temperature/pressure | Use of renewable C1 source, greener | Requires optimization of catalysts and conditions |
| Electrochemical | Nitrate, CO2 | Electrocatalyst, ambient conditions | Uses renewable electricity, mild conditions | Still in early stages of development |
| Green Ammonia | Green NH3, Captured CO2 | Haber-Bosch (modified), Bazarov reaction | Reduced carbon footprint | High initial investment for green H2 production |
Advanced Materials Science and Nanotechnology Integration with Urea-Based Components
The unique hydrogen-bonding capabilities of the urea group make it an excellent building block for the construction of advanced materials and for integration with nanotechnology. The ureido group can act as a supramolecular synthon, driving the self-assembly of molecules into well-defined architectures. researchgate.net
Urea derivatives have been extensively used to create supramolecular polymers, where monomer units are held together by non-covalent interactions. researchgate.net These materials can exhibit interesting properties, such as responsiveness to stimuli and self-healing capabilities. The formation of continuous urea-urea intermolecular hydrogen bonds is also the basis for the development of supramolecular gels. researchgate.net
In the realm of polymer chemistry, the incorporation of urea groups into polymer backbones can significantly influence their properties. For example, poly(urea ester)s, which contain both ester and urea linkages, are a family of biodegradable polymers with higher melting temperatures compared to their aliphatic polyester (B1180765) counterparts. nsf.gov This enhancement in thermal properties is attributed to the strong hydrogen bonding interactions provided by the urea groups. nsf.gov Urea-formaldehyde resins are another important class of thermosetting polymers with wide applications. youtube.com
The integration of urea derivatives with nanotechnology involves using them as functional components in the design of nanomaterials. For instance, urea-based inhibitors of glutamate (B1630785) carboxypeptidase II have been used to target nanoparticles to cells expressing this enzyme, demonstrating their potential in drug delivery systems. nih.gov
While specific applications of this compound in materials science have not been reported, its simple N,N'-dialkylurea structure suggests it could potentially be explored as a component in the development of new polymers or self-assembling systems. Its amphiphilic nature, with a polar urea group and nonpolar alkyl chains, might lead to interesting aggregation behavior in solution.
Rational Design Principles for Novel Chemical Entities Based on the Urea Scaffold
The urea scaffold is a privileged structure in medicinal chemistry, and rational design principles are continuously being refined to develop novel therapeutic agents. nih.govnih.gov The ability of the urea moiety to act as a hydrogen bond donor and acceptor allows it to form key interactions with biological targets, such as enzymes and receptors. nih.govacs.org
Structure-activity relationship (SAR) studies are fundamental to the rational design process. By systematically modifying the substituents on the urea nitrogen atoms, medicinal chemists can probe the interactions with the target protein and optimize properties like potency, selectivity, and pharmacokinetic profiles. nih.govresearchgate.net For example, in the development of inhibitors for soluble epoxide hydrolase, SAR studies have shown that the steric bulk and hydrophobicity of the groups adjacent to the urea are positively correlated with inhibitor potency. acs.org
Computational modeling plays a crucial role in modern rational drug design. rsc.org In silico docking experiments can be used to predict the binding mode of urea-based ligands in the active site of a target protein, helping to guide the design of new inhibitors. rsc.org This approach, often referred to as structure-based drug design, has been successfully applied to discover inhibitors for various enzymes, including urease. rsc.orgnih.gov
The design of urea-based compounds also involves considering their conformational properties. As discussed earlier, the conformation of the urea group can be influenced by its substituents, and this can have a significant impact on biological activity. nih.gov Understanding these conformational preferences is therefore essential for designing molecules that can adopt the optimal geometry for binding to their target.
For this compound, while it is a simple molecule, it can serve as a starting point or a fragment in the design of more complex bioactive compounds. The butyl and propyl groups can be systematically replaced with other functionalities to explore SARs for a particular biological target. The principles of rational design, combining chemical synthesis, biological evaluation, and computational modeling, would be key to unlocking the potential of urea derivatives in this context.
Q & A
Q. What are the established synthetic routes for 1-Butyl-3-propylurea, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound typically involves the reaction of butyl isocyanate with propylamine or vice versa under controlled conditions. Key variables include:
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency by stabilizing intermediates.
- Temperature : Moderate temperatures (40–60°C) balance reaction rate and side-product formation.
- Catalysts : Base catalysts (e.g., triethylamine) may accelerate urea formation .
Table 1 : Comparison of reported synthesis parameters for analogous ureas:
| Compound | Solvent | Temp (°C) | Catalyst | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|---|
| 1-Benzhydryl-3-...urea | DCM | 25 | None | 78 | 95 | PubChem |
| 1-(3-Bromobenzyl)... | THF | 50 | Triethylamine | 85 | 98 | PubChem |
Q. How can spectroscopic and crystallographic techniques be applied to characterize this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substituent arrangement and hydrogen bonding in the urea moiety. For example, the NH proton typically appears as a broad singlet at δ 5.5–6.5 ppm .
- X-ray crystallography : Resolves bond lengths and angles, as demonstrated for 1-(3-Phenylpropyl)urea (C–N bond: 1.34 Å; N–H···O interactions stabilize crystal packing) .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in reported thermodynamic stability data of this compound?
- Methodological Answer :
- Replicate studies : Ensure identical conditions (e.g., solvent purity, humidity control) to isolate variables causing discrepancies .
- Computational validation : Compare experimental thermochemical data (e.g., ΔG of hydrolysis) with density functional theory (DFT) calculations to identify outliers .
Q. What biological screening approaches are suitable for evaluating the pharmacological potential of this compound?
- Methodological Answer :
- In vitro assays : Use kinase inhibition or receptor-binding assays to assess bioactivity. For example, benzhydryl-urea derivatives show affinity for CNS targets due to lipophilic substituents .
- Molecular docking : Predict binding modes with proteins (e.g., carbonic anhydrase) by aligning the urea moiety with catalytic zinc ions .
Q. How can computational chemistry aid in predicting the reactivity of this compound in catalytic systems?
- Methodological Answer :
- Reactivity simulations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For instance, the urea carbonyl group (LUMO) may interact with transition metals in catalytic cycles .
- Solvent effects : Use COSMO-RS models to simulate solubility in ionic liquids, which could enhance catalytic efficiency .
Q. What analytical methods are optimal for quantifying this compound in environmental matrices?
- Methodological Answer :
- HPLC-MS : Employ a C18 column with acetonitrile/water gradient elution. Monitor [M+H] ions (e.g., m/z 173 for fragmentation patterns) .
- Sample preparation : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates in aqueous samples .
Q. How does the structural modification of this compound impact its solubility and aggregation behavior?
- Methodological Answer :
- Substituent effects : Increasing alkyl chain length (e.g., butyl vs. propyl) enhances lipophilicity but reduces aqueous solubility. For example, 1-Butyl-3-(3-ethoxyphenyl)thiourea exhibits logP > 3.5, favoring membrane permeability .
- Aggregation studies : Dynamic light scattering (DLS) reveals micelle formation in polar solvents at critical aggregation concentrations (CAC) .
Critical Analysis and Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
